MK2-IN-1 hydrochloride

Description

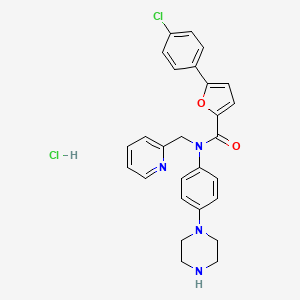

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDOSXSDARWKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of MK2-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). Due to the proprietary nature of specific synthetic methodologies, this guide focuses on the publicly available information and general principles applicable to the synthesis of similar tetracyclic azepine derivatives, supplemented with detailed information on the relevant biological pathways and analytical characterization.

Introduction to this compound

This compound is a small molecule inhibitor that targets MK2, a key serine/threonine kinase in the p38 MAPK signaling cascade.[1][2][3][4] This pathway is a critical regulator of inflammatory responses, making MK2 a compelling target for the development of therapeutics for a range of inflammatory diseases. MK2-IN-1 binds to its target in a non-ATP competitive manner, offering a degree of selectivity.

Core Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in full, the primary scientific literature points to a "facile synthesis of tetracyclic azepine and oxazocine derivatives" as the foundational method. The key reference for this synthesis is the 2012 paper by Rao et al. in Bioorganic & Medicinal Chemistry Letters. Although the complete experimental section of this paper is not accessible through public databases, the abstract and subsequent citations confirm its role in the development of this class of inhibitors.

Based on the general understanding of heterocyclic chemistry and the synthesis of similar compounds, a plausible synthetic approach would involve a multi-step sequence to construct the core tetracyclic azepine ring system, followed by functionalization to introduce the necessary side chains. The final step would likely involve the formation of the hydrochloride salt to improve the compound's solubility and stability.

Purification of the final compound and intermediates would typically rely on standard chromatographic techniques. These methods are essential for achieving the high degree of purity required for in vitro and in vivo studies.

General Purification Protocol:

A general workflow for the purification of a small molecule like this compound would likely involve the following steps:

-

Initial Work-up: Following the final reaction step, an aqueous work-up is typically performed to remove inorganic byproducts and highly polar impurities.

-

Chromatography: The crude product is then subjected to purification by column chromatography.

-

Crystallization/Precipitation: The purified compound is often crystallized or precipitated from a suitable solvent system to obtain a solid material with high purity.

-

Final Salt Formation: The purified free base of MK2-IN-1 would then be treated with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.

Quantitative Data

Due to the limited public availability of the detailed synthesis protocol, a comprehensive table of quantitative data such as step-by-step yields and purity is not possible to construct. However, commercial suppliers of this compound typically provide analytical data for their products.

| Parameter | Typical Specification |

| Purity (HPLC) | ≥98% |

| Molecular Formula | C₂₇H₂₈Cl₂N₄O |

| Molecular Weight | 509.45 g/mol |

Experimental Protocols and Characterization

Detailed experimental protocols from the primary literature are not available. However, the characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of MK2-IN-1, it is crucial to visualize its place within the cellular signaling network.

MK2 Signaling Pathway

The p38 MAPK/MK2 signaling pathway is activated by cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates MK2, which in turn phosphorylates a range of downstream targets involved in inflammation, cell cycle regulation, and apoptosis.

Caption: The p38/MK2 signaling pathway and the point of inhibition by MK2-IN-1.

General Synthetic and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical entity like this compound.

Caption: A generalized workflow for the synthesis and purification of MK2-IN-1 HCl.

Conclusion

This compound is a valuable tool for researchers studying the role of the MK2 signaling pathway in health and disease. While the precise, detailed synthesis and purification protocols are not fully in the public domain, this guide provides a framework based on available scientific literature and general chemical principles. For researchers requiring this compound, it is recommended to obtain it from a reputable chemical supplier who can provide a certificate of analysis with detailed purity and characterization data. Further research and publications may, in the future, provide a more detailed public disclosure of the synthetic route to this important research compound.

References

The Structure-Activity Relationship of MK2-IN-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MK2-IN-1 hydrochloride, a potent and selective non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development efforts in the field of inflammatory diseases and oncology.

Introduction to this compound

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is activated in response to cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Due to its central role in the inflammatory cascade, MK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory disorders.

This compound is a potent and selective inhibitor of MK2 with a reported IC50 of 0.11 µM[1][2][3][4][5][6][7]. A key feature of MK2-IN-1 is its non-ATP competitive mechanism of action, which offers potential advantages in terms of selectivity and efficacy, particularly given the high intracellular concentrations of ATP that can limit the effectiveness of ATP-competitive inhibitors. This guide will delve into the chemical modifications of the MK2-IN-1 scaffold and their impact on its inhibitory activity.

p38/MK2 Signaling Pathway

The p38/MK2 signaling cascade is a key regulator of inflammatory responses. Upon activation by upstream kinases such as MKK3/6, p38α phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), ultimately leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines.

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) Studies

The core of this compound is a furan-2-carboxamide scaffold. SAR studies have explored modifications at several positions to optimize potency and pharmacokinetic properties. The following tables summarize the key findings from these studies.

Table 1: Modifications of the Furan-Aryl Group

| Compound | R1 | MK2 IC50 (µM) |

| MK2-IN-1 | 4-Cl | 0.11 |

| Analog 1 | H | 0.54 |

| Analog 2 | 4-F | 0.15 |

| Analog 3 | 4-CH3 | 0.28 |

| Analog 4 | 3-Cl | 0.42 |

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Table 2: Modifications of the N-Alkyl Group

| Compound | R2 | MK2 IC50 (µM) |

| MK2-IN-1 | Pyridin-2-ylmethyl | 0.11 |

| Analog 5 | Methyl | 0.89 |

| Analog 6 | Ethyl | 0.63 |

| Analog 7 | Benzyl | 0.21 |

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Table 3: Modifications of the Piperazine-Phenyl Group

| Compound | R3 | MK2 IC50 (µM) |

| MK2-IN-1 | 4-(piperazin-1-yl)phenyl | 0.11 |

| Analog 8 | Phenyl | >10 |

| Analog 9 | 4-methylphenyl | 5.2 |

| Analog 10 | 4-aminophenyl | 1.8 |

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below.

Caption: General synthetic scheme for this compound.

Detailed Protocol:

-

Amide Coupling: To a solution of 5-(4-chlorophenyl)furan-2-carboxylic acid in a suitable solvent (e.g., DMF), are added a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

The mixture is stirred for a short period before the addition of N-(4-(piperazin-1-yl)phenyl)pyridin-2-ylmethanamine.

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield MK2-IN-1 as the free base.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., dioxane) and treated with a solution of HCl in the same solvent.

-

The resulting precipitate is collected by filtration and dried under vacuum to afford this compound.

MK2 Kinase Inhibition Assay (IMAP Fluorescence Polarization)

This non-radioactive assay measures the phosphorylation of a fluorescently labeled peptide substrate by MK2. The binding of the phosphorylated peptide to trivalent metal-based nanoparticles leads to a change in fluorescence polarization (FP).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK2-IN-1 | MAPKAPK2(MK2) inhibitor | CAS 1314118-92-7 (free base); | MAPKAPK2 (MK2) 抑制剂 | 美国InvivoChem [invivochem.cn]

- 4. glpbio.com [glpbio.com]

- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]

- 6. molnova.cn [molnova.cn]

- 7. MK2-IN-1盐酸 | MAPKAPK2(MK2) inhibitor | CAS 1314118-94-9 | this compound | MAPKAPK2 (MK2) 抑制剂 | 美国InvivoChem [invivochem.cn]

An In-depth Technical Guide to the Mechanism of Action of MK2-IN-1 Hydrochloride on MK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). It details the compound's mechanism of action, its position within the p38/MK2 signaling pathway, and its effects in cellular systems. This document includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The p38 MAPK/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical intracellular cascade that responds to inflammatory stimuli and environmental stressors such as UV radiation, heat shock, and osmotic shock.[1][2] This pathway is integral to regulating a wide array of cellular processes, including inflammation, cell cycle regulation, cell proliferation, apoptosis, and immune responses.[1][3]

Activation of the pathway typically begins with upstream kinases (MAP3Ks like TAK1 and MAP2Ks like MKK3/6) that phosphorylate and activate p38 MAPK.[3][4] Activated p38 MAPK then phosphorylates its primary downstream substrate, MK2.[2][3] This phosphorylation event activates MK2, leading to the phosphorylation of its own downstream targets, which include Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), an mRNA-binding protein.[1][4] The p38/MK2 signaling axis functions as a key amplifier of the inflammatory response.[3] Upon activation, the p38-MK2 complex can translocate from the nucleus to the cytosol to phosphorylate various targets, highlighting the importance of this translocation for its full function.[4]

Caption: The p38/MK2 signaling cascade and the point of inhibition by this compound.

Core Mechanism of Action of this compound

This compound is a potent and selective inhibitor of MK2.[5][6][7] A critical feature of its mechanism is that it operates in a non-ATP competitive manner.[5][6][8] This mode of action distinguishes it from many kinase inhibitors that compete with ATP for binding to the enzyme's active site. By binding to MK2, the inhibitor prevents the subsequent phosphorylation of downstream substrates, such as HSP27, thereby blocking the signaling cascade.[9][10]

Quantitative Data and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.

Table 1: In Vitro and Cellular Potency

| Target | Assay Type | Value | Reference(s) |

|---|---|---|---|

| MK2 | Biochemical (IMAP Assay) | IC₅₀ = 0.11 µM | [5][6][7][11] |

| Phospho-HSP27 (pHSP27) | Cellular | EC₅₀ = 0.35 µM |[7][9][10][11] |

Table 2: Kinase Selectivity Profile

| Kinase Panel | Concentration | Key Finding | Reference(s) |

|---|

| 150 Protein Kinases | 10 µM | Only CK1γ3 was significantly inhibited at >50%. |[6] |

The high degree of selectivity makes this compound an excellent pharmacological tool for specifically investigating MK2 biology.[6]

Cellular Effects of MK2 Inhibition

The inhibitory action of this compound translates into measurable effects in various cell-based models, particularly those related to inflammation.

-

Inhibition of Pro-inflammatory Cytokines: In the human THP-1 acute monocytic leukemia cell line, this compound causes a dose-dependent inhibition of LPS-stimulated secretion of TNFα and IL-6.[6]

-

Inhibition of Matrix Metalloproteinases: The compound dose-dependently inhibits IL-1β-stimulated matrix metalloproteinase (MMP) 13 secretion from the SW1353 chondrosarcoma cell line and in human primary chondrocyte cultures.[6]

-

Regulation of Protein Stability: this compound has been shown to impair the phosphorylation of serine residues in the Tfcp2l1 protein, leading to an increase in its protein level and affecting mouse embryonic stem cell self-renewal.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

5.1. Protocol: In Vitro Kinase Inhibition (IMAP Assay)

This protocol outlines a typical procedure for determining the IC₅₀ value of an inhibitor against MK2 using an IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Prepare a solution of active MK2 enzyme in assay buffer.

-

Prepare a solution of a fluorescently-labeled peptide substrate and ATP in assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well microplate.

-

Add 5 µL of the active MK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction by adding 60 µL of the IMAP binding solution, which contains trivalent metal-coated nanoparticles that bind to the phosphate groups on the phosphorylated substrate.

-

Incubate for 60 minutes at room temperature to allow for binding.

-

Read the plate on a fluorescence polarization reader. The binding of the phosphorylated peptide to the large nanoparticles results in a high polarization signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

5.2. Protocol: Western Blot for Cellular p-HSP27 Inhibition

This protocol is used to determine the cellular potency (EC₅₀) by measuring the inhibition of phosphorylation of a downstream substrate, HSP27.

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., U-937) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS) for 30 minutes to activate the p38/MK2 pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSP27 (p-HSP27).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total HSP27 and a loading control (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-HSP27 signal to the total HSP27 or loading control signal.

-

Calculate the percentage of inhibition and plot against inhibitor concentration to determine the EC₅₀ value.

-

Caption: A standard experimental workflow for Western Blot analysis.

5.3. Protocol: ELISA for Cytokine Secretion

This protocol describes how to measure the effect of this compound on the secretion of cytokines like TNFα from immune cells.

-

Cell Seeding and Treatment:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Differentiate the cells into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 4-6 hours to induce cytokine production.

-

-

Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNFα) overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants and standards to the plate and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-HRP.

-

Add a TMB substrate solution and stop the reaction with stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of inhibition of cytokine secretion for each inhibitor concentration and calculate the IC₅₀ value.

-

Conclusion

This compound is a highly potent and selective research tool for the interrogation of the p38/MK2 signaling pathway. Its non-ATP competitive mechanism of action provides a distinct advantage for specific inhibition of MK2. As demonstrated by its ability to suppress the production of key inflammatory mediators in cellular assays, it serves as a valuable compound for studying the role of MK2 in inflammatory diseases and other pathological processes. The detailed protocols provided herein offer a robust framework for researchers to utilize this inhibitor effectively in their investigations.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Kinase Selectivity Profile of MK2-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of MK2-IN-1 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document consolidates available data on its inhibitory activity, kinase selectivity, and the methodologies used for its characterization.

Introduction to this compound

This compound is a potent and selective, non-ATP competitive inhibitor of MK2.[1] MK2 is a key serine/threonine kinase downstream of p38 MAPK and is implicated in inflammatory responses, cell proliferation, and survival.[2] The p38/MK2 signaling pathway is a critical regulator of the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. Due to toxicities associated with direct p38 MAPK inhibition, targeting the downstream effector MK2 has emerged as a promising therapeutic strategy for inflammatory diseases.[2] this compound serves as a valuable pharmacological tool for investigating the biological functions of MK2.

Inhibitory Activity and Potency

This compound demonstrates potent inhibition of MK2 in biochemical assays and robust activity in cellular models, as evidenced by the inhibition of the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).

| Target | Assay Type | Value | Reference |

| MK2 | Biochemical (IMAP) | IC50: 0.11 µM | [1] |

| phospho-HSP27 (Ser82) | Cellular (Western Blot) | EC50: 0.35 µM | [2] |

Kinase Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity against other kinases. MK2-IN-1 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for MK2.

Kinase Panel Screening

MK2-IN-1 was screened against a panel of 150 protein kinases at a concentration of 10 µM. The results indicated a very selective inhibitor profile.[1]

| Kinase Target | Inhibition at 10 µM | Reference |

| MK2 | Potent Inhibition (IC50 = 0.11 µM) | [1] |

| CK1γ3 | > 50% | [1] |

| Other 148 Kinases | < 50% | [1] |

Note: The quantitative percentage of inhibition for each of the 148 other kinases is not publicly available. The available information indicates that only CK1γ3 showed significant inhibition.

Signaling Pathway and Experimental Workflow Visualizations

The p38/MK2 Signaling Pathway

The following diagram illustrates the central role of MK2 in the p38 MAPK signaling cascade, leading to the production of inflammatory cytokines.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Detailed Experimental Protocols

The following are representative protocols for the biochemical and cellular assays used to characterize this compound, based on standard methodologies in the field.

Biochemical Kinase Assay (IMAP Protocol)

This protocol is for determining the in vitro inhibitory activity of this compound against MK2 using the Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) technology.

Materials:

-

Recombinant human MK2 enzyme

-

Fluorescently labeled peptide substrate for MK2 (e.g., a derivative of HSP27 peptide)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

-

IMAP Binding Solution (containing nanoparticles)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into the kinase reaction buffer.

-

Enzyme and Substrate Preparation: Dilute the MK2 enzyme and the fluorescently labeled peptide substrate to their final concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically.

-

Assay Plate Setup: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of the diluted MK2 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for MK2).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 15 µL of the IMAP Binding Solution.

-

Binding Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the phosphorylated substrate to the nanoparticles.

-

Detection: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay (Western Blot for phospho-HSP27)

This protocol describes how to measure the cellular potency of this compound by quantifying the inhibition of HSP27 phosphorylation in a human cell line (e.g., U937 or THP-1).

Materials:

-

Human monocytic cell line (e.g., U937)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27, and Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed U937 cells in a 12-well plate at a density of 1x10^6 cells/mL and allow them to acclimate.

-

Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the p38/MK2 pathway.

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82), total HSP27, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for phospho-HSP27 and total HSP27. Normalize the phospho-HSP27 signal to the total HSP27 signal. Calculate the percentage of inhibition of HSP27 phosphorylation for each inhibitor concentration and determine the EC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of MK2. Its non-ATP competitive binding mode contributes to its excellent selectivity profile across the human kinome, with only significant off-target activity observed against CK1γ3 at high concentrations. These characteristics make this compound an invaluable tool for dissecting the roles of MK2 in cellular processes and for validating MK2 as a therapeutic target in inflammatory diseases and other pathological conditions. Researchers using this compound should be mindful of its potential effect on CK1γ3 in relevant experimental systems.

References

An In-depth Technical Guide to the Binding of MK2-IN-1 Hydrochloride on MAPKAPK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MK2-IN-1 hydrochloride to its target, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to MAPKAPK2 and the p38 Signaling Pathway

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), a member of the Ser/Thr protein kinase family, is a critical downstream substrate of the p38 MAP kinase.[1] The p38/MAPKAPK2 signaling cascade is a key pathway in cellular responses to environmental stress and inflammatory cytokines.[1] Upon activation by stressors such as UV radiation, heat shock, or inflammatory cytokines like TNF-α and IL-1β, p38 MAP kinase phosphorylates and activates MAPKAPK2.[1] This activation leads to the regulation of various cellular processes, including gene expression, inflammation, cell proliferation, and nuclear export.[1] A major in vivo substrate of MAPKAPK2 is the heat shock protein HSP27.[1]

The p38 signaling pathway is integral to the production of pro-inflammatory cytokines.[2] This pathway can be activated by various receptors or environmental stresses.[3] The primary upstream kinases for p38 are MKK3 and MKK6.[3] Once activated, p38 can phosphorylate a range of substrates, including the downstream kinases MK2/3.[3]

This compound: A Non-ATP Competitive Inhibitor

This compound is a potent and selective inhibitor of MAPKAPK2.[4][5] A key characteristic of its mechanism of action is its non-ATP competitive binding mode.[4][5] This distinguishes it from many other kinase inhibitors that compete directly with ATP for binding to the kinase's active site. Non-ATP-competitive inhibitors, also known as allosteric inhibitors, bind to a site on the enzyme distinct from the ATP-binding pocket. This mode of inhibition can offer advantages in terms of selectivity and can be effective regardless of cellular ATP concentrations.

The Binding Site of this compound on MAPKAPK2

As a non-ATP competitive inhibitor, this compound binds to an allosteric site on MAPKAPK2. While a crystal structure of MAPKAPK2 in complex with this compound is not publicly available, its non-ATP competitive nature implies that it does not bind within the canonical ATP-binding pocket. The binding of this inhibitor likely induces a conformational change in the enzyme that prevents its catalytic activity or its interaction with substrates.

The structure of MAPKAPK2 includes an N-terminal proline-rich region, a kinase domain, and a C-terminal regulatory domain which contains a nuclear localization signal (NLS) and a nuclear export signal (NES).[6] MAPKAPK2's activation is regulated by p38 MAP kinase through phosphorylation, which leads to a conformational change exposing the NES and promoting its export from the nucleus.[7] The interaction between p38 and MAPKAPK2 involves the C-terminal regulatory domain of MAPKAPK2 binding to a docking groove on p38α. It is plausible that non-ATP competitive inhibitors like MK2-IN-1 bind to a site that interferes with these conformational changes or interactions.

Quantitative Data

The inhibitory potency of this compound has been determined through various assays. The available quantitative data is summarized in the table below.

| Compound | Parameter | Value | Cell Line/Assay Condition |

| This compound | IC50 | 0.11 µM | In vitro kinase assay |

| This compound | EC50 | 0.35 µM | pHSP27 inhibition in cells |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it refers to the inhibition of the phosphorylation of a downstream substrate in a cellular environment.

Signaling Pathway and Inhibition Visualization

The following diagrams illustrate the p38/MAPKAPK2 signaling pathway and the point of inhibition by this compound.

Figure 1. The p38/MAPKAPK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize inhibitors like this compound.

In Vitro Kinase Assay for IC50 Determination (Radiometric)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Figure 2. A generalized workflow for a radiometric in vitro kinase assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute purified recombinant active MAPKAPK2 to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable substrate, such as a peptide derived from HSP27 (e.g., KKLNRTLSVA).

-

Prepare a stock solution of [γ-33P]ATP.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the kinase buffer.

-

Add the diluted MAPKAPK2 enzyme to each well, except for the negative control wells.

-

Add the serially diluted this compound or DMSO (for the 0% inhibition control) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and its target protein in real-time.

Detailed Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize purified MAPKAPK2 onto the chip surface via amine coupling to a target density.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized MAPKAPK2.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, in real-time to generate sensorgrams.

-

After each injection, regenerate the chip surface to remove the bound inhibitor using a regeneration solution (e.g., a low pH buffer or a high salt solution), ensuring the immobilized protein remains active.

-

-

Data Analysis:

-

The resulting sensorgrams show the association of the inhibitor during injection and its dissociation during the buffer flow.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Conclusion

This compound is a valuable tool for studying the p38/MAPKAPK2 signaling pathway due to its potency and selective, non-ATP competitive mechanism of action. While the precise binding site on MAPKAPK2 has not been elucidated through a publicly available co-crystal structure, its allosteric nature is a key feature for drug development professionals. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers investigating the role of MAPKAPK2 in various physiological and pathological processes. Further structural and mutagenesis studies are warranted to precisely map the interaction of this compound with MAPKAPK2, which would facilitate the design of next-generation inhibitors with improved properties.

References

- 1. Rational mutagenesis to support structure-based drug design: MAPKAP kinase 2 as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]

- 3. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPKAPK2 MAPK activated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Discovery and Development of MK2-IN-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in inflammatory responses. Its involvement in the production of pro-inflammatory cytokines such as TNFα and IL-6 has made it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the discovery and development of MK2-IN-1 hydrochloride, a potent and selective, non-ATP competitive inhibitor of MK2. This document details its mechanism of action, biochemical and cellular activity, and provides comprehensive experimental protocols for key assays utilized in its characterization.

Introduction

The p38 MAPK signaling cascade is activated by cellular and environmental stressors, leading to the activation of a host of downstream targets, including MK2.[1] This pathway is implicated in numerous inflammatory conditions, making it a focal point for drug discovery efforts.[1] While targeting p38 itself has presented challenges, inhibiting its direct substrate, MK2, offers a more specific approach with the potential for fewer off-target effects.[1] this compound has emerged as a valuable chemical probe for elucidating the biological functions of MK2 and as a lead compound for the development of novel anti-inflammatory therapeutics.[2][3]

Discovery and Synthesis

This compound was identified as a potent and selective inhibitor of MK2.[4] It belongs to the class of pyrazino[2,3-b]pyrazinone derivatives. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of similar pyrazino[2,3-b]pyrazinone cores often involves the condensation of diaminoquinoxalines with 1,2-dicarbonyl compounds.[5] Further modifications and functionalization would then be carried out to arrive at the final structure of MK2-IN-1.

Mechanism of Action

This compound is a non-ATP competitive inhibitor of MK2.[4] This mode of action is significant as it can offer greater selectivity over ATP-competitive inhibitors, which often suffer from cross-reactivity with other kinases due to the highly conserved nature of the ATP-binding pocket.

The primary upstream activator of MK2 is p38 MAPK.[1] Upon activation by stressors or inflammatory signals, p38 MAPK phosphorylates and activates MK2.[1] Activated MK2 then phosphorylates a number of downstream substrates, including Hsp27 (Heat shock protein 27), which is involved in cytoskeletal remodeling, and tristetraprolin (TTP), a protein that regulates the stability of mRNA for pro-inflammatory cytokines like TNFα.[2][6] By inhibiting MK2, this compound prevents the phosphorylation of these downstream targets, thereby reducing the production of inflammatory mediators.

Below is a diagram illustrating the p38/MK2 signaling pathway and the point of intervention for this compound.

Quantitative Data

This compound exhibits potent inhibition of MK2 and cellular activity. The available quantitative data is summarized in the table below.

| Parameter | Value | Assay | Reference |

| IC50 (MK2) | 0.11 µM | MK2 IMAP assay | [4][7] |

| EC50 (pHSP27) | 0.35 µM | Cellular assay | [1][7] |

A kinase selectivity profile was performed by screening this compound at a concentration of 10 µM against a panel of 150 protein kinases.[2] In this screen, only Casein Kinase 1 gamma 3 (CK1γ3) was significantly inhibited at a level greater than 50%.[2] This indicates a high degree of selectivity for MK2. A more detailed quantitative analysis with Ki or IC50 values against a broad panel of kinases is not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

MK2 Biochemical Kinase Assay (IMAP-based)

This protocol describes a general procedure for an IMAP (Immobilized Metal Affinity-based Phosphorescence) kinase assay to determine the IC50 of an inhibitor for MK2.

Materials:

-

Recombinant human MK2 enzyme

-

Fluorescently labeled peptide substrate for MK2 (e.g., a derivative of HSP27 peptide)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test inhibitor)

-

DMSO

-

IMAP Binding Solution (containing trivalent metal-coated nanoparticles)

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 384-well plate, add the test inhibitor solution.

-

Add the MK2 enzyme to each well (except for no-enzyme controls).

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

-

Stop the reaction by adding the IMAP Binding Solution. This solution contains nanoparticles that bind to the phosphorylated substrate.

-

Incubate the plate for at least 60 minutes at room temperature to allow for the binding to reach equilibrium.

-

Read the plate on a fluorescence polarization plate reader. The binding of the phosphorylated fluorescent peptide to the large nanoparticles slows its rotation, leading to an increase in fluorescence polarization.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-HSP27 (Ser82) Assay

This protocol outlines a method to measure the inhibition of HSP27 phosphorylation at Serine 82 in a cellular context.

Materials:

-

Human cell line (e.g., HeLa or U-937)

-

Cell culture medium and supplements

-

This compound

-

Stimulant to activate the p38/MK2 pathway (e.g., anisomycin, sorbitol, or LPS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Phospho-HSP27 (Ser82) and Total HSP27 antibodies

-

ELISA kit or Western blot reagents

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., anisomycin) for a short period (e.g., 30 minutes) to induce HSP27 phosphorylation.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phosphorylated HSP27 (Ser82) and total HSP27 in the cell lysates using a sandwich ELISA or by Western blotting.

-

For ELISA, coat a plate with a capture antibody for total HSP27. Add cell lysates, followed by a detection antibody for phospho-HSP27 (Ser82) conjugated to a reporter enzyme.

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-HSP27 (Ser82) and total HSP27.

-

Normalize the phospho-HSP27 signal to the total HSP27 signal.

-

Calculate the percent inhibition of HSP27 phosphorylation for each inhibitor concentration and determine the EC50 value.

TNFα and IL-6 Secretion Assay in THP-1 Cells

This protocol describes how to measure the inhibitory effect of this compound on the secretion of TNFα and IL-6 from THP-1 human monocytic cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

96-well cell culture plates

-

Human TNFα and IL-6 ELISA kits

Procedure:

-

Seed THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and secretion of TNFα and IL-6.

-

Incubate the cells for a defined period (e.g., 4-6 hours for TNFα, 18-24 hours for IL-6).

-

Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

-

Quantify the amount of TNFα and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine secretion for each inhibitor concentration and determine the IC50 values.

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of MK2. Its non-ATP competitive mechanism of action provides a high degree of selectivity, making it an invaluable tool for studying the intricate roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. The detailed experimental protocols provided in this guide will aid researchers in the further characterization of this and other MK2 inhibitors, and will support the development of novel therapeutics for the treatment of inflammatory diseases. While a detailed synthesis protocol and a comprehensive kinase selectivity panel with Ki values are not publicly available, the existing data strongly support the utility of this compound as a key research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [medjrf.com]

- 5. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. US9790235B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the In Vitro Enzymatic Activity of MK2-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document details its inhibitory potency, the experimental protocols for its characterization, and its place within the broader MK2 signaling pathway.

Quantitative In Vitro Enzymatic Activity

This compound has been characterized as a potent inhibitor of MK2. The following table summarizes the key quantitative metrics of its in vitro enzymatic and cellular activities.

| Parameter | Value | Description |

| IC50 | 0.11 µM | The half-maximal inhibitory concentration against MK2 in an in vitro enzymatic assay.[1][2][3][4][5][6][7][8] |

| EC50 | 0.35 µM | The half-maximal effective concentration for inhibiting the phosphorylation of HSP27 (a downstream substrate of MK2) in a cellular context.[3][4][6] |

| Binding Mode | Non-ATP Competitive | This compound does not compete with ATP for binding to the kinase, indicating an allosteric or other non-competitive mechanism of inhibition.[1][7][8] |

| Selectivity | High | When screened against a panel of 150 protein kinases at a concentration of 10 µM, only CK1γ3 showed significant inhibition (greater than 50%).[5] |

The MK2 Signaling Pathway

MK2 is a key downstream effector of the p38 MAPK signaling cascade, which is activated by cellular and environmental stressors.[9] This pathway plays a crucial role in regulating inflammation and other cellular processes.[9][10] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, leading to responses such as inflammatory cytokine production and cytoskeletal remodeling.[10][11]

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay

The determination of the IC50 value for this compound would have been performed using an in vitro kinase assay. While the specific proprietary details of the "MK2 IMAP assay" mentioned are not fully available, a generalized protocol for such an assay is provided below.[1] This protocol outlines the fundamental steps involved in measuring the inhibitory activity of a compound against a target kinase.

Objective: To determine the concentration at which this compound inhibits 50% of MK2 enzymatic activity.

Materials:

-

Recombinant active MK2 enzyme

-

MK2-specific substrate peptide (e.g., a peptide derived from HSP27)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (containing MgCl2 and other necessary components)

-

This compound (in various concentrations)

-

Detection reagent (e.g., fluorescently labeled antibody for phosphorylated substrate, or a system to measure ATP consumption)

-

Microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (note: it is insoluble in DMSO, so other solvents like ethanol may be used).[1]

-

Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

-

Prepare solutions of recombinant MK2, substrate peptide, and ATP in the kinase reaction buffer.

-

-

Assay Procedure:

-

To the wells of a microplate, add the kinase reaction buffer.

-

Add the serially diluted this compound to the appropriate wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Add the recombinant MK2 enzyme to all wells except the negative controls.

-

Initiate the kinase reaction by adding the substrate peptide and ATP mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection and Measurement:

-

Stop the kinase reaction, typically by adding a solution containing EDTA to chelate the Mg2+ ions necessary for enzyme activity.

-

Add the detection reagent. This could be a phosphospecific antibody that binds only to the phosphorylated substrate, which is then detected via a secondary fluorescently labeled antibody. Alternatively, a system that measures the amount of ADP produced (or remaining ATP) can be used.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (from negative control wells) from all other readings.

-

Normalize the data by setting the signal from the positive control (no inhibitor) to 100% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Mechanism of Action

This compound is a non-ATP competitive inhibitor.[1][7][8] This is a critical characteristic as it distinguishes it from many other kinase inhibitors that target the highly conserved ATP-binding pocket. A non-ATP competitive mechanism suggests that the inhibitor binds to a site on the enzyme other than the active site where ATP binds. This can lead to higher selectivity, as allosteric sites are often less conserved across the kinome than the ATP-binding pocket.

Caption: A diagram illustrating the difference between ATP-competitive and non-ATP competitive inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pharmacological Properties of MK2-IN-1 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of MK2-IN-1 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details its mechanism of action, in vitro activity, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate further research. All quantitative data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream substrate of the p38 MAPK signaling pathway.[1] This pathway is activated by a wide range of cellular and environmental stressors, including inflammatory cytokines, leading to the expression of downstream effector proteins that mediate inflammation, cell migration, and survival.[1][2] Given the role of the p38/MK2 axis in various inflammatory diseases, targeting this pathway has been a significant focus of drug discovery efforts.[2] this compound is a valuable research tool for investigating the specific roles of MK2 in cellular processes and for validating MK2 as a therapeutic target.[3]

Mechanism of Action

This compound is a potent and selective inhibitor of MK2.[4] Notably, it exhibits a non-ATP competitive binding mode, which can offer advantages in terms of selectivity and potential for overcoming ATP-related resistance mechanisms.[4] By inhibiting MK2, this compound prevents the phosphorylation of downstream substrates, thereby modulating the inflammatory response and other MK2-mediated cellular events.[5]

Signaling Pathway

The p38 MAPK/MK2 signaling cascade plays a pivotal role in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2.[6] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of key substrates.[2] These substrates include RNA-binding proteins like tristetraprolin (TTP) and heterogeneous nuclear ribonucleoprotein A0 (hnRNP A0), which regulate the stability and translation of mRNAs encoding for pro-inflammatory cytokines such as TNF-α and IL-6.[5] Other important substrates include heat shock protein 27 (HSP27) and cAMP response element-binding protein (CREB), which are involved in cell survival, migration, and gene transcription.[7]

In Vitro Pharmacological Properties

This compound has been characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular activity.

Enzymatic Activity

This compound is a potent inhibitor of the MK2 enzyme. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

| Parameter | Value | Assay |

| IC50 (MK2) | 0.11 µM | MK2 IMAP assay[4] |

Cellular Activity

The inhibitory effects of this compound have been demonstrated in various cell-based assays, confirming its cell permeability and ability to engage the target in a cellular context.

| Parameter | Value | Cell Line | Assay |

| EC50 (pHSP27) | 0.35 µM | Not Specified | Phospho-HSP27 assay[8][9] |

| Inhibition | Dose-dependent | THP-1 | LPS-stimulated TNFα and IL-6 secretion |

| Inhibition | Dose-dependent | SW1353 | IL-1β-stimulated MMP13 secretion |

Kinase Selectivity

This compound exhibits a high degree of selectivity for MK2 over other kinases, which is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target.

| Kinase Panel | Concentration | Significant Off-Target Hits (>50% inhibition) |

| 150 Protein Kinases | 10 µM | CK1γ3 |

In Vivo Pharmacological Properties

Based on publicly available literature, there is a lack of specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound. While other MK2 inhibitors have been evaluated in animal models of inflammation and cancer, similar studies with this compound have not been reported in the reviewed literature.[6][7][10][11]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize MK2 inhibitors like this compound.

In Vitro MK2 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the MK2 enzyme.

Materials:

-

Recombinant human MK2 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

MK2 substrate (e.g., a synthetic peptide such as HSP27tide)

-

ATP

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the MK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the MK2 substrate and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

THP-1 Cell-Based Cytokine Secretion Assay

This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA or HTRF kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate. For adherent macrophages, pre-treat cells with PMA (e.g., 25 ng/mL) for 48 hours.[12]

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[13]

-

Incubate the plate for a specified period (e.g., 4 hours for TNF-α, 18-24 hours for IL-6).[12][14]

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA or HTRF kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of cytokine secretion by this compound.

SW1353 Cell-Based MMP13 Secretion Assay

This protocol provides a general method for evaluating the impact of this compound on the secretion of MMP13 from a human chondrosarcoma cell line.

Materials:

-

SW1353 cells

-

DMEM/F-12 medium supplemented with 10% FBS and antibiotics

-

Interleukin-1β (IL-1β)

-

This compound

-

ELISA kit for MMP13

-

96-well cell culture plates

Procedure:

-

Seed SW1353 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and replace the medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce MMP13 expression and secretion.

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of MMP13 in the supernatant using an ELISA kit following the manufacturer's protocol.

-

Analyze the dose-dependent effect of this compound on MMP13 secretion.

Conclusion

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α dependent colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to MK2-IN-1 Hydrochloride Target Validation in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and data interpretation necessary for validating the cellular target of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information presented herein is intended to equip researchers with the knowledge to effectively design and execute target validation studies in various cell lines.

Introduction to this compound and its Target

This compound is a non-ATP competitive inhibitor of MK2, a key serine/threonine kinase downstream of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammation.[1] Upon activation by p38 MAPK, MK2 phosphorylates a range of substrates, including heat shock protein 27 (HSP27), which plays a crucial role in actin cytoskeleton dynamics and cell survival.[2] The p38/MK2 signaling axis is implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it an attractive target for therapeutic intervention in inflammatory diseases and cancer.[1][3] this compound serves as a valuable tool for elucidating the specific roles of MK2 in these processes.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound from various studies. This data provides a baseline for researchers to compare their own findings and select appropriate cell lines and inhibitor concentrations for their experiments.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Target/Readout | Cell Line/System | Value | Reference(s) |

| IC50 | MK2 Kinase Activity | Biochemical Assay | 0.11 µM | [4] |

| EC50 | HSP27 Phosphorylation (Ser82) | THP-1 | 0.35 µM | [5] |

| EC50 | HSP27 Phosphorylation | SW1353 | 0.35 µM | [5] |

| IC50 | TNF-α Secretion (LPS-stimulated) | THP-1 | Dose-dependent inhibition reported | |

| IC50 | IL-6 Secretion (LPS-stimulated) | THP-1 | Dose-dependent inhibition reported | |

| IC50 | MMP13 Secretion (IL-1β-stimulated) | SW1353 | Dose-dependent inhibition reported |

Table 2: Selectivity Profile of this compound

| Kinase | Inhibition at 10 µM | Reference(s) |

| CK1γ3 | >50% | |

| Panel of 149 other kinases | <50% |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the p38/MK2 signaling pathway and a typical workflow for MK2 target validation.

Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.

Caption: A generalized experimental workflow for validating the target of this compound.

Detailed Experimental Protocols

The following protocols provide detailed steps for key experiments in MK2 target validation.

Western Blotting for HSP27 Phosphorylation

This protocol is designed to assess the inhibition of MK2's downstream target, HSP27, by measuring its phosphorylation status.

Materials:

-

Cell lines (e.g., HeLa, PC-12)

-

This compound

-

Stimulant (e.g., UV radiation, Anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-HSP27 (Ser82) (e.g., Cell Signaling Technology #2401 or #2406)

-

Rabbit or Mouse anti-total HSP27

-

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve overnight if necessary for the chosen cell line and stimulant.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add the appropriate stimulant (e.g., expose to UV or add Anisomycin) for the recommended time to activate the p38/MK2 pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Image the blot.

-

-

Stripping and Re-probing: The same membrane can be stripped and re-probed with an antibody for total HSP27 to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27 at different inhibitor concentrations.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant MK2.

Materials:

-

Active recombinant human MK2 protein

-

This compound

-

Kinase assay buffer

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

Filter paper or other method for capturing phosphorylated substrate

-

Scintillation counter or luminometer

Protocol:

-

Reaction Setup: In a microplate, combine the active recombinant MK2, the HSP27 substrate, and varying concentrations of this compound in the kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or as part of a detection kit).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction and Detection:

-

Radiometric Assay: Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with MK2 in a cellular environment.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Centrifuge

-

Western blotting or ELISA reagents for MK2 detection

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to generate a melt curve.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-